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Introduction
Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and a component of the

NuA4/TIP60 histone acetyltransferase complex.[1][2][3] This complex plays a crucial role in

transcriptional regulation, DNA repair, and cell cycle control.[1][4] BRD8 functions by

recognizing acetylated lysine residues on histones and other proteins, thereby influencing

chromatin structure and gene expression.[2][3] Dysregulation of BRD8 has been implicated in a

variety of diseases, most notably in cancer, where it can contribute to cell proliferation, drug

resistance, and tumor progression.[1][2] BRD8 is upregulated in several cancers, including

colon, prostate, and lung cancer.[1][4] It has also been associated with chronic lung diseases

such as cystic fibrosis and idiopathic pulmonary fibrosis.[4]

DN02 is a potent and selective chemical probe for the first bromodomain of BRD8 (BRD8(1)).

[5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the biological

functions of BRD8 and for exploring its potential as a therapeutic target in BRD8-related

diseases. These application notes provide detailed protocols for utilizing DN02 in various

cellular and biochemical assays to probe BRD8 function.

Quantitative Data
A summary of the binding affinities and inhibitory concentrations for DN02 against BRD8 and

other bromodomains is presented below.
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Target Assay Type Value Unit Reference

BRD8(1) Ki 32 nM [5][8]

BRD8(2) Ki >1000 nM [5][6]

BRD8
AlphaScreen

IC50
48 nM [6][7]

BRD8 BRET IC50 0.64 µM [7]

BRD9
AlphaScreen

IC50
>10 µM [7]

BRD4
AlphaScreen

IC50
>10 µM [7]

CBP IC50 >10 µM [7]

p300 IC50 >10 µM [7]

Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathways involving BRD8 and the

general workflows for key experimental protocols.
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Experimental Workflow Overview

Experimental Protocols
Herein are detailed protocols for key experiments to investigate the function of BRD8 using

DN02.

AlphaScreen™ Biochemical Assay for BRD8 Inhibition
This protocol is designed to measure the inhibitory activity of DN02 on the interaction between

the BRD8 bromodomain and an acetylated histone peptide.

Materials:

Recombinant BRD8(1) protein (His-tagged)

Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)

DN02 compound

AlphaScreen™ Streptavidin Donor Beads

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10854903?utm_src=pdf-body-img
https://www.benchchem.com/product/b10854903?utm_src=pdf-body
https://www.benchchem.com/product/b10854903?utm_src=pdf-body
https://www.benchchem.com/product/b10854903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AlphaScreen™ Nickel Chelate Acceptor Beads

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

384-well white microplates

Procedure:

Prepare a serial dilution of DN02 in assay buffer.

In a 384-well plate, add 2 µL of the DN02 dilution or DMSO (vehicle control).

Add 4 µL of a solution containing recombinant BRD8(1) protein (final concentration ~10 nM)

and biotinylated histone peptide (final concentration ~10 nM) in assay buffer.

Incubate for 30 minutes at room temperature.

Add 4 µL of a mixture of AlphaScreen™ Streptavidin Donor and Nickel Chelate Acceptor

beads (final concentration 10 µg/mL each) in assay buffer, prepared in the dark.

Incubate the plate in the dark for 60-90 minutes at room temperature.

Read the plate on an AlphaScreen-capable plate reader.

Calculate IC50 values by fitting the data to a dose-response curve.

NanoBRET™ Cellular Target Engagement Assay
This protocol assesses the ability of DN02 to disrupt the interaction between BRD8 and histone

H3.3 in live cells.

Materials:

HEK293 cells

NanoBRET™ BRD8/H3.3 plasmid pair (or equivalent)

Opti-MEM™ I Reduced Serum Medium
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Lipofectamine™ 3000 Transfection Reagent

NanoBRET™ Nano-Glo® Substrate

DN02 compound

96-well white microplates

Procedure:

Seed HEK293 cells in a 96-well plate and grow to ~90% confluency.

Co-transfect the cells with the NanoBRET™ BRD8 and H3.3 plasmids using

Lipofectamine™ 3000 according to the manufacturer's protocol.

24 hours post-transfection, prepare serial dilutions of DN02 in Opti-MEM™.

Add the DN02 dilutions to the cells and incubate for 2 hours at 37°C.

Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions

and add it to the cells.

Read the plate on a luminometer capable of measuring BRET signals (donor emission at 460

nm and acceptor emission at 618 nm).

Calculate the BRET ratio and determine the IC50 value of DN02.

Chemoproteomics for Target Identification
This protocol uses an affinity matrix functionalized with a DN02 analog to identify cellular

binding partners.

Materials:

DN02-functionalized affinity matrix (e.g., beads)

Cell lysate from a relevant cell line (e.g., a cancer cell line with high BRD8 expression)

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
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Wash buffer (e.g., lysis buffer with lower detergent concentration)

Elution buffer (e.g., SDS-PAGE sample buffer)

DN01 or DN02 as a competitor

Mass spectrometer

Procedure:

Incubate the DN02-functionalized beads with cell lysate for 2-4 hours at 4°C. For competition

experiments, pre-incubate the lysate with excess free DN01 or DN02.

Wash the beads extensively with wash buffer to remove non-specific binders.

Elute the bound proteins using elution buffer.

Separate the eluted proteins by SDS-PAGE.

Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution

digestion with trypsin.

Identify the proteins by mass spectrometry (LC-MS/MS).

Analyze the data to identify proteins that are specifically competed off by free DN01/DN02,

confirming them as specific interactors.

siRNA-mediated Knockdown of BRD8 followed by RNA-
Sequencing
This protocol is for investigating the downstream transcriptional effects of BRD8 loss-of-

function, which can be compared to the effects of DN02 treatment.

Materials:

Relevant cell line (e.g., Calu-3 lung epithelial cells)[4]

siRNA targeting BRD8 and non-targeting control siRNA
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Lipofectamine™ RNAiMAX Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

RNA extraction kit

Next-generation sequencing platform

Procedure:

Seed cells and grow to 30-50% confluency.

Transfect the cells with BRD8-targeting siRNA or control siRNA using RNAiMAX according to

the manufacturer's protocol.

Incubate for 48-72 hours. Confirm knockdown efficiency by Western blot or qPCR.

Isolate total RNA from the cells using an RNA extraction kit.

Perform library preparation for RNA-sequencing.

Sequence the libraries on a next-generation sequencing platform.

Analyze the sequencing data to identify differentially expressed genes between BRD8

knockdown and control cells.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-Seq)
This protocol is used to identify the genomic regions where BRD8 is bound, which can be

altered by DN02 treatment.

Materials:

Cell line of interest

DN02 or DMSO (vehicle control)
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Formaldehyde (for cross-linking)

ChIP-grade antibody against BRD8

Protein A/G magnetic beads

Buffers for lysis, washing, and elution

DNA purification kit

Next-generation sequencing platform

Procedure:

Treat cells with DN02 or DMSO for a defined period.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.

Incubate the sheared chromatin with an anti-BRD8 antibody overnight at 4°C.

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

Wash the beads to remove non-specific binding.

Elute the complexes and reverse the cross-links.

Purify the immunoprecipitated DNA.

Prepare a sequencing library and perform sequencing.

Analyze the data to identify BRD8 binding sites and how they are affected by DN02
treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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